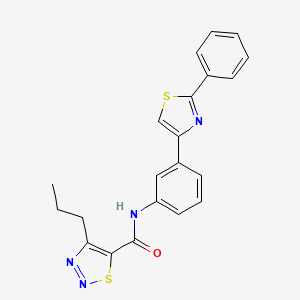

N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-(2-Phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a thiadiazole-carboxamide core linked to a phenylthiazole moiety via a phenyl spacer. The compound integrates a 4-propyl-substituted 1,2,3-thiadiazole ring, which distinguishes it from simpler thiazole or thiadiazole derivatives. Its synthesis likely follows established protocols for thiazole-carboxamide derivatives, involving coupling reactions between carboxylate intermediates and amines, as seen in analogous compounds .

Properties

IUPAC Name |

N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS2/c1-2-7-17-19(28-25-24-17)20(26)22-16-11-6-10-15(12-16)18-13-27-21(23-18)14-8-4-3-5-9-14/h3-6,8-13H,2,7H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHOJKJUYPKEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiobenzamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate in an organic solvent like acetone.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a nitrile compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Formation of the Carboxamide Linkage

The carboxylic acid (7 ) is converted to the carboxamide via activation and coupling:

-

Activation : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride intermediate.

-

Amidation : Reaction with 3-(2-phenylthiazol-4-yl)aniline in the presence of a base (e.g., triethylamine) yields the final carboxamide .

Key Notes :

-

Similar amidation protocols are reported for N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, achieving 82–97% yields under reflux conditions .

-

Ultrasonic irradiation can enhance reaction efficiency (e.g., 99% yield for analogous acrylamide derivatives) .

Final Coupling and Purification

The carboxamide derivative is purified via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water). Analogous compounds show:

Modification and Functionalization

-

Halogenation : The thiadiazole core can be brominated using NBS to introduce reactive sites for further cross-coupling .

-

Ultrasonic-assisted reactions : Improve yields in cyclization steps (e.g., 99% for oxazole-thiadiazole hybrids) .

Stability and Reactivity

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. These compounds exhibit a range of antibacterial and antifungal activities.

Case Study: Antibacterial Properties

In a study analyzing various thiazole derivatives, it was found that compounds similar to this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from mild to moderate efficacy, indicating potential for development into therapeutic agents for bacterial infections .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 32 | Staphylococcus aureus |

| 2 | 64 | Escherichia coli |

| 3 | 16 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has shown promise in anticancer research. Thiadiazole derivatives are increasingly recognized for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Mechanisms

Research indicates that this compound may act through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest.

- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death. This is particularly relevant in the context of resistant cancer types where traditional therapies fail .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Cell Cycle Arrest |

| HeLa (Cervical Cancer) | 20 | Apoptosis Induction |

| A549 (Lung Cancer) | 10 | ROS Generation |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the anticancer activity of this compound. Increased oxidative stress can lead to cellular damage and apoptosis in malignant cells.

- Signal Transduction Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways .

Mechanism of Action

The mechanism of action of N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be inferred through comparisons with structurally related analogs. Key findings from the evidence highlight the impact of substituents and heterocyclic motifs on activity:

Substituent Effects on Activity

- 4-Propyl-1,2,3-thiadiazole vs. 1,2,3-Thiadiazole-5-carboxamide (7p): The compound 1,2,3-thiadiazole-5-carboxamide (7p) demonstrated moderate activity against Mycobacterium tuberculosis H37Ra (MIC = 2.5 μg mL⁻¹).

Phenylthiazole vs. Pyridinylthiazole () :

Substituted 2-(4-pyridinyl)thiazole-5-carboxamides exhibited variable activity depending on the amine coupling partner. Replacing the pyridinyl group with a phenylthiazole (as in the target compound) could alter π-π stacking interactions with biological targets, influencing binding affinity .

Heterocyclic Ring Modifications

Thiophene-2-carboxamide (7n) :

Substituting the phenyl ring with a thiophene (7n) retained activity (MIC = 2.5 μg mL⁻¹), suggesting tolerance for sulfur-containing heterocycles. The target compound’s phenylthiazole moiety may offer similar advantages in target engagement .Halogen Substitutions (7h-j) :

Chloro substitutions at the 2-, 3-, or 4-positions of the phenyl ring (7h-j) improved activity twofold compared to unsubstituted analogs. This implies that electron-withdrawing groups on aromatic systems enhance efficacy, a feature absent in the target compound’s phenylthiazole group .

Bulky Substituents and Steric Effects

- 4-t-Butyl (7c) vs. 4-Propyl : The 4-t-butyl group (7c) reduced activity (MIC = 2.5 μg mL⁻¹), while the 4-propyl group in the target compound may balance steric bulk and hydrophobicity more effectively. However, excessively bulky groups (e.g., cyclohexyl in 7d) abolished activity entirely .

Biological Activity

N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1206994-89-9) is a compound that falls within the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C21H18N4OS2

- Molecular Weight : 406.5 g/mol

- Structural Characteristics : The compound features a thiadiazole ring, which is often associated with various pharmacological activities due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- Thiadiazoles can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting mitochondrial dysfunction.

- Studies indicate that these compounds may inhibit specific kinases involved in cancer progression, such as CDK9, leading to reduced cell proliferation and increased apoptosis in tumor cells like MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Case Study :

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

- Activity Against Mycobacterium tuberculosis :

- Broader Antimicrobial Effects :

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the thiadiazole ring and subsequent modifications to introduce the phenyl and propyl groups.

- Synthetic Route :

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thiadiazoles indicate low toxicity levels in vitro.

- Daphnia Test :

Summary of Biological Activities

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and reaction conditions for synthesizing N-(3-(2-phenylthiazol-4-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide? A: Synthesis typically involves multi-step reactions, including:

- Heterocyclic coupling : Thiazole and thiadiazole moieties are constructed via cyclization reactions, often requiring anhydrous conditions and catalysts like iodine or triethylamine .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and yields. For example, cyclization in DMF with iodine improves product purity .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for intermediates like thiourea derivatives .

Optimization tip : Ultrasound-assisted methods can reduce reaction times by 30–50% compared to traditional heating .

Structural Characterization

Q: What analytical methods are essential for confirming the molecular structure of this compound? A: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) validate connectivity of phenyl and thiadiazole groups .

- FT-IR spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carboxamide C=O stretching .

- Elemental analysis : Discrepancies between theoretical and experimental C/H/N values (e.g., ±0.5%) indicate impurities, necessitating recrystallization .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate this compound’s biological activity? A: Methodological steps include:

- In vitro assays : Use standardized protocols (e.g., antimicrobial disk diffusion or enzyme inhibition assays) with controls like 4-Aminoantipyrine for comparative analysis .

- Structure-activity relationship (SAR) : Modify the propyl or phenylthiazole groups to assess impact on activity .

- Dose-response curves : Optimize concentrations (e.g., 1–100 µM) to determine IC₅₀ values .

Advanced Reaction Optimization

Q: How can computational methods enhance synthesis efficiency? A: Integrate quantum chemical calculations (e.g., density functional theory) to:

- Predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Use ICReDD’s framework to combine computational modeling with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) by 40–60% .

Handling Data Contradictions

Q: How should researchers address discrepancies in elemental analysis or spectral data? A:

- Replicate experiments : Repeat synthesis and analysis under identical conditions to rule out procedural errors .

- Cross-validate techniques : Combine NMR, mass spectrometry, and X-ray crystallography (if crystalline) to resolve ambiguities .

- Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., humidity, catalyst purity) .

Purity and Reproducibility

Q: What strategies ensure batch-to-batch reproducibility in synthesis? A:

- Chromatographic purity : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

- Controlled variables : Document solvent lot numbers, humidity, and stirring rates to minimize variability .

- Melting point consistency : A narrow range (e.g., 91–93°C) indicates high crystallinity and purity .

Derivative Synthesis

Q: What functional group modifications are feasible for creating analogs? A:

- Thiadiazole ring substitutions : Replace the propyl group with cyclopropyl or piperidinyl moieties to alter lipophilicity .

- Click chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for enhanced bioactivity .

Reaction Mechanism Elucidation

Q: How can researchers investigate the mechanism of key synthetic steps? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.